molecular formula C14H17FO2 B8538710 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 217476-14-7

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8538710
M. Wt: 236.28 g/mol
InChI Key: VRUQHQZGKWOAPF-UHFFFAOYSA-N
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Patent
US06057006

Procedure details

306.3 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene were dissolved in 3 l of THF, and 30 g of 5% Pd/C were added. The mixture was then hydrogenated at atmospheric pressure. The resultant solution was filtered and evaporated to a residue. The residue was recrystallized twice from 200 ml of hexane at -60° C., giving 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decane.
Name
8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Quantity
306.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1>C1COCC1.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:17][CH2:16][C:11]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Quantity
306.3 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CCC2(OCCO2)CC1
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized twice from 200 ml of hexane at -60° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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